3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a benzamide derivative with a thiazole ring. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring .
Molecular Structure Analysis
The compound contains a benzene ring, indicating aromaticity, and an amide functional group, which can participate in hydrogen bonding. The thiazole ring is a heterocyclic compound, which can have various impacts on the compound’s reactivity and properties .Chemical Reactions Analysis
Benzamides can undergo various reactions, such as hydrolysis to form benzoic acid and an amine. Thiazoles can participate in various reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include its aromaticity, the presence of polar functional groups, and the presence of heteroatoms .Scientific Research Applications
Benzamide Derivatives in Drug Design
Benzamide derivatives, such as those synthesized in the study by Palkar et al. (2017), have been identified as promising antibacterial agents. The research involved the design, synthesis, and antibacterial evaluation of novel Schiff bases derived from the 2-aminobenzothiazole nucleus, highlighting the potential of benzamide derivatives in developing new antibacterial drugs. These compounds showed significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting that similar structures could be explored for their antimicrobial properties (Palkar et al., 2017).
Thiazole-based Compounds in Medicinal Chemistry
Thiazole-based compounds, such as those derived from visnaginone and khellinone investigated by Abu‐Hashem et al. (2020), have shown anti-inflammatory and analgesic activities. The novel compounds synthesized in this study were screened as cyclooxygenase-1/2 inhibitors, indicating their potential in treating inflammation and pain. This suggests that thiazole-based compounds, including those related to the query chemical, might be valuable in developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Photocatalytic Applications
Research on the photocatalytic degradation of propyzamide, a compound structurally related to the query chemical, by Torimoto et al. (1996), highlights the potential of such compounds in environmental applications. The study found that using adsorbent supports enhanced the mineralization rate of propyzamide and reduced the concentration of toxic intermediates. This indicates that compounds within this chemical family could be explored for their utility in environmental remediation processes, particularly in photocatalytic degradation of pollutants (Torimoto et al., 1996).
Anticancer Potential
Compounds with a benzamide moiety, similar to the query chemical, have been investigated for their anticancer potential. For instance, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against various cancer cell lines. This suggests that exploring the anticancer properties of similar compounds could be beneficial in the search for new anticancer agents (Tiwari et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of dichlorobenzamide , which has been reported to have various applications in the field of medicine, industry, and biology . .
Mode of Action
It is known that benzamide derivatives can interact with their targets through hydrogen bonding . The compound’s structure, which includes a benzamide moiety, suggests it may also interact with its targets in a similar manner.
Biochemical Pathways
Benzamide derivatives have been reported to exhibit various biological activities, such as antitumoral and anticonvulsive activities . This suggests that the compound may affect pathways related to these activities.
Pharmacokinetics
The compound’s structure suggests it may have suitable drug-like properties .
Result of Action
Some benzamide derivatives have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-8-2-3-12-13(4-8)21-15(18-12)19-14(20)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZUYVQFDRLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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